Zirconium carboxyethyl acrylate

Catalog No.
S973562
CAS No.
123633-53-4
M.F
C24H32O16Zr
M. Wt
667.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium carboxyethyl acrylate

CAS Number

123633-53-4

Product Name

Zirconium carboxyethyl acrylate

IUPAC Name

3-prop-2-enoyloxypropanoic acid;zirconium

Molecular Formula

C24H32O16Zr

Molecular Weight

667.7 g/mol

InChI

InChI=1S/4C6H8O4.Zr/c4*1-2-6(9)10-4-3-5(7)8;/h4*2H,1,3-4H2,(H,7,8);

InChI Key

VXCWFNCPUBWGJG-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr]

Canonical SMILES

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr]

Zirconium carboxyethyl acrylate (CAS 123633-53-4) is a specialized organometallic monomer primarily procured for formulating ultra-high-refractive-index (RI) UV-curable coatings, optical adhesives, and photonics resins. Unlike standard sol-gel precursors, this compound features four polymerizable carboxyethyl acrylate ligands coordinated to a central zirconium atom, allowing direct covalent integration into acrylic polymer networks [1]. Commercially supplied as a 60% solution in n-propanol to maintain stability and prevent premature crosslinking, it enables the fabrication of highly transparent films without the severe Rayleigh scattering typically associated with dispersed zirconia nanoparticles .

Substituting zirconium carboxyethyl acrylate with simpler analogs like zirconium(IV) tetraacrylate or standard high-RI organic monomers (e.g., 2-phenoxyethyl acrylate) compromises processability and optical performance. Simple zirconium acrylate lacks the flexible carboxyethyl spacer, leading to poor solubility in common industrial solvents and severe steric hindrance during photopolymerization, which causes brittle, highly stressed films . Conversely, purely organic high-RI monomers fail to achieve the extreme refractive indices required for advanced photonics, particularly in the lower visible spectrum [1]. Furthermore, attempting to blend standard organic resins with inorganic zirconia nanoparticles often results in agglomeration, phase separation, and unacceptable optical haze, whereas this single-source precursor ensures atomic-level dispersion of zirconium within the polymer matrix.

Wavelength-Specific Refractive Index Amplification

In comparative evaluations of high-refractive-index monomers for acrylic pressure-sensitive adhesives, the introduction of zirconium carboxyethyl acrylate yields a distinct optical profile compared to standard aromatic monomers. While 2-phenoxyethyl acrylate primarily enhances the refractive index at medium-to-long wavelengths (≥532 nm), zirconium carboxyethyl acrylate drives a disproportionately large RI increase in the low-wavelength band (specifically at 404 nm) [1]. This wavelength-specific behavior allows formulators to precisely tune the dispersion curve of optical adhesives without relying on highly conjugated, color-forming organic structures.

Evidence DimensionRefractive index enhancement by wavelength
Target Compound DataSignificant RI increase at 404 nm
Comparator Or Baseline2-phenoxyethyl acrylate (RI increase primarily at ≥532 nm)
Quantified DifferenceDistinct spectral domain of RI amplification (low vs. medium/high wavelength)
ConditionsSolvent-polymerized acrylic pressure-sensitive adhesive formulation

Enables the procurement of a monomer specifically optimized for blue-light and near-UV refractive index tuning in display adhesives.

Visible Spectrum Transmittance and Haze Reduction

Achieving high zirconium loading in optical polymers typically requires zirconia (ZrO2) nanoparticles, which inevitably introduce Rayleigh scattering and reduce optical clarity. By utilizing zirconium carboxyethyl acrylate as a covalently bound monomer, formulators bypass nanoparticle agglomeration entirely. Films cured with this precursor maintain exceptional optical clarity, demonstrating greater than 95% transmittance across the entire visible light spectrum (380–700 nm) even at functional loading levels[1]. This performance matches or exceeds premium optical-grade organic resins while delivering the RI benefits of an inorganic matrix.

Evidence DimensionVisible light transmittance (380-700 nm)
Target Compound Data>95% transmittance
Comparator Or BaselineTraditional ZrO2 nanoparticle dispersions (prone to scattering and <90% transmittance at high loadings)
Quantified DifferenceElimination of particulate scattering and maintenance of >95% clarity
ConditionsCured acrylic adhesive / transparent film

Allows manufacturers to achieve high-RI optical properties without the costly and failure-prone nanoparticle milling and dispersion steps.

Industrial Solvent Compatibility and Solution Stability

A major procurement barrier for organozirconium monomers is their tendency to auto-polymerize or crash out of solution. Unlike rigid and poorly soluble alternatives like zirconium(IV) tetraacrylate, zirconium carboxyethyl acrylate features flexible carboxyethyl spacer arms that dramatically enhance solvation. It is commercially stable and processable as a 60% solution in n-propanol (often inhibited with 500 ppm methyl hydroquinone), providing a highly workable liquid precursor with a density of approximately 1.101 g/mL . This liquid delivery format ensures homogeneous mixing during solvent-based polymerization with common industrial solvents like ethyl acetate or methanol[1].

Evidence DimensionPrecursor solubility and handling format
Target Compound DataStable 60% liquid solution in n-propanol
Comparator Or BaselineZirconium(IV) tetraacrylate (solid, poorly soluble in standard alcohols)
Quantified DifferenceReady-to-use liquid vs. difficult-to-dissolve solid
ConditionsStandard commercial storage and formulation conditions (25 °C)

Drastically reduces formulation time and eliminates the need for aggressive solvents in industrial coating workflows.

Optimal Loading Thresholds for Viscosity and Compatibility

While zirconium carboxyethyl acrylate is highly effective at boosting refractive index, its tetra-functional nature means it acts as a powerful crosslinker. Empirical formulation data indicates that the optimal loading concentration in acrylic pressure-sensitive adhesives is between 0.1 and 1.5 wt% relative to total monomers. Exceeding the 1.5 wt% threshold leads to excessive crosslinking, which negatively impacts polymer compatibility and drives viscosity to unworkable levels during solvent polymerization[1].

Evidence DimensionFormulation loading limit
Target Compound Data0.1 to 1.5 wt%
Comparator Or Baseline>1.5 wt% loading
Quantified DifferenceMaintains proper viscosity and compatibility vs. excessive viscosity and phase issues
ConditionsSolvent polymerization of acrylic pressure-sensitive adhesives

Prevents costly formulation failures by establishing strict procurement volume requirements based on functional loading limits.

Blue-Wavelength Optimized Optical Adhesives

Based on its specific ability to amplify refractive index at the 404 nm band without causing yellowing, this compound is highly suited for formulating optical clear adhesives (OCAs) used in displays and optical devices operating in the blue or near-UV spectrum[1].

Nanoparticle-Free High-RI Transparent Coatings

Because it covalently incorporates zirconium into the polymer backbone while maintaining >95% visible light transmittance, it is the preferred precursor for anti-reflective and high-RI protective coatings where the haze and scattering of traditional zirconia nanoparticles are unacceptable .

UV-Curable Photonics and Lithography Resins

Supplied as a stable 60% solution in n-propanol, the monomer integrates seamlessly into UV-curable resin workflows. Its tetra-acrylate functionality provides rapid crosslinking under UV exposure, yielding hard, scratch-resistant optical films for photonics components .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

666.073734 g/mol

Monoisotopic Mass

666.073734 g/mol

Heavy Atom Count

41

Dates

Last modified: 04-14-2024

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